![molecular formula C14H13F3N4O3 B12512356 N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B12512356.png)
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline is a complex organic compound that features a pyrazole ring substituted with nitro and dimethyl groups, an ethenyl linkage, and a trifluoromethoxy-substituted aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable diketone with hydrazine under acidic conditions.
Nitration and Alkylation: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids. Subsequent alkylation with methyl iodide introduces the dimethyl groups.
Ethenyl Linkage Formation: The nitropyrazole derivative is then reacted with an appropriate vinyl halide under basic conditions to form the ethenyl linkage.
Coupling with Aniline: Finally, the ethenyl-substituted pyrazole is coupled with 4-(trifluoromethoxy)aniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The ethenyl linkage can be hydrogenated to form an ethyl linkage.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
Amino Derivative: Formed by reduction of the nitro group.
Ethyl Derivative: Formed by hydrogenation of the ethenyl linkage.
Substituted Derivatives: Formed by nucleophilic substitution of the trifluoromethoxy group.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems.
Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline depends on its specific application:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Electron Transport: In materials science applications, it may facilitate electron transport due to its conjugated system and electron-withdrawing groups.
類似化合物との比較
Similar Compounds
- N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-methoxyaniline
- N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-chloroaniline
- N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-fluoroaniline
Uniqueness
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds with other substituents.
特性
分子式 |
C14H13F3N4O3 |
|---|---|
分子量 |
342.27 g/mol |
IUPAC名 |
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C14H13F3N4O3/c1-9-13(21(22)23)12(20(2)19-9)7-8-18-10-3-5-11(6-4-10)24-14(15,16)17/h3-8,18H,1-2H3 |
InChIキー |
KTAJPWOPDNDFJR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)OC(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



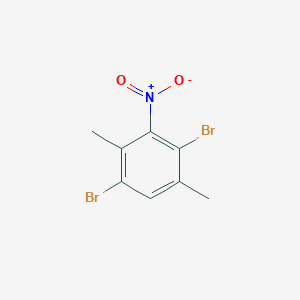
![3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid](/img/structure/B12512298.png)
![4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12512299.png)
![N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate](/img/structure/B12512305.png)
![3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide](/img/structure/B12512306.png)
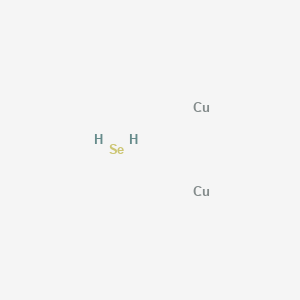
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}quinoline](/img/structure/B12512321.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12512323.png)
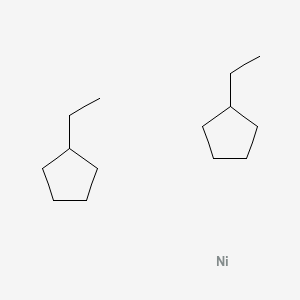
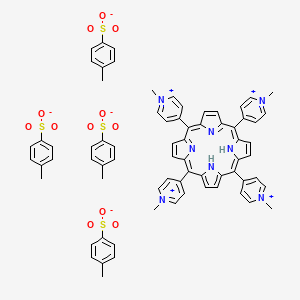
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12512343.png)
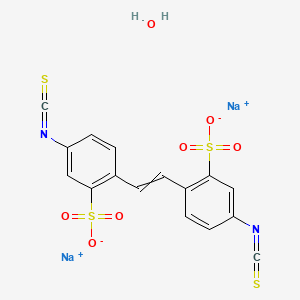
![7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12512363.png)
